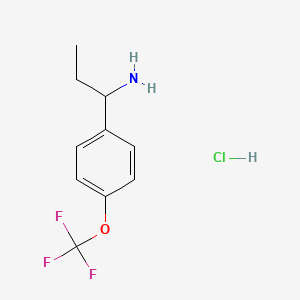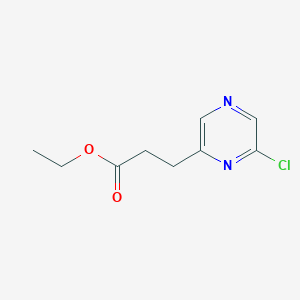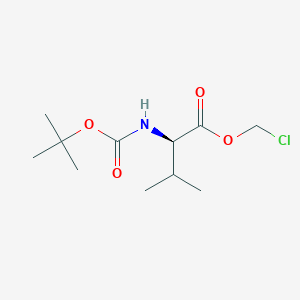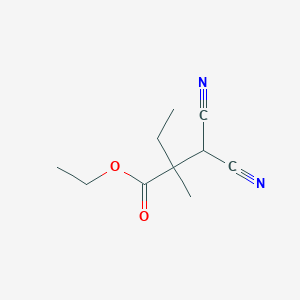
2-Amino-4-fluoro-5-(trifluoromethyl)pyridine
Vue d'ensemble
Description
2-Amino-4-fluoro-5-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with amino, fluoro, and trifluoromethyl groups
Synthetic Routes and Reaction Conditions:
Direct Amination: One common method involves the direct amination of 4-fluoro-5-(trifluoromethyl)pyridine using ammonia or an amine source under suitable conditions.
Salt Formation and Subsequent Reaction: Another method involves the formation of 2-amino-5-(trifluoromethyl)pyridine hydrochloride, which is then reacted with sodium carbonate to produce the free base.
Industrial Production Methods: Industrial production methods typically involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. These methods often employ continuous flow reactors and advanced purification techniques.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, due to the electron-withdrawing effect of the trifluoromethyl group.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium amide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Oxidation Products: Oxidation typically leads to the formation of pyridine N-oxides or other oxidized derivatives.
Applications De Recherche Scientifique
2-Amino-4-fluoro-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical agents, particularly those targeting central nervous system disorders.
Agrochemicals: The compound is used in the development of herbicides and insecticides due to its ability to disrupt biological pathways in pests.
Materials Science: It is employed in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs).
Mécanisme D'action
The mechanism of action of 2-Amino-4-fluoro-5-(trifluoromethyl)pyridine varies depending on its application:
Comparaison Avec Des Composés Similaires
- 2-Amino-5-(trifluoromethyl)pyridine
- 4-Fluoro-2-(trifluoromethyl)pyridine
- 2-Amino-4-chloro-5-(trifluoromethyl)pyridine
Comparison:
- Uniqueness: The presence of both amino and fluoro groups in 2-Amino-4-fluoro-5-(trifluoromethyl)pyridine provides a unique combination of electronic effects, making it more reactive in certain substitution reactions compared to its analogs .
- Reactivity: The trifluoromethyl group significantly enhances the compound’s reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
4-fluoro-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F4N2/c7-4-1-5(11)12-2-3(4)6(8,9)10/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZYKJKKHNWVSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(2-Chloro-5-fluoropyrimidin-4-yloxy)-phenyl]-acrylamide](/img/structure/B1409099.png)

![1-[4-(Azidomethyl)phenyl]pyrrolidin-2-one](/img/structure/B1409103.png)


![Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate oxalate salt](/img/structure/B1409108.png)

![[1-(4-Ethynylphenyl)cyclopropyl]methanol](/img/structure/B1409112.png)
![8-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1409113.png)



![2-[2-hydroxy-5-(methylsulfonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1409118.png)

